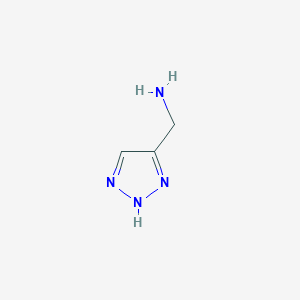

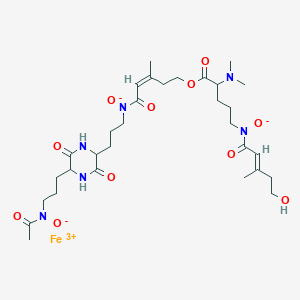

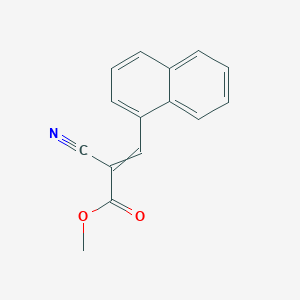

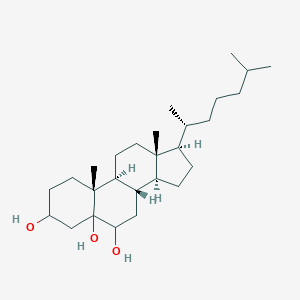

![molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8](/img/structure/B47463.png)

2,6-Dichloroimidazo[1,2-b]pyridazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including 2,6-dichloro variants, involves several innovative methods. Notably, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved, demonstrating the compound's tolerance to chloro groups under reaction conditions. This method allows for the synthesis of various substituted imidazo[1,2-b]pyridazines in good to excellent yields through a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui et al., 2010).

Molecular Structure Analysis

Structural analysis of 2,6-dichloroimidazo[1,2-b]pyridazine and related derivatives is pivotal for understanding their reactivity and potential applications. X-ray structural analysis has confirmed the structure of synthesized compounds, providing insights into their molecular geometry and electronic configuration. Such analyses facilitate the exploration of their reactivity and interactions with other molecules (Надежда Н. Колос et al., 2013).

Chemical Reactions and Properties

2,6-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including nucleophilic substitutions, which are influenced by the presence of chloro groups. These reactions enable the introduction of different substituents into the imidazo[1,2-b]pyridazine framework, significantly altering its properties and potential utility in different chemical contexts (Stanovnik et al., 1972).

Physical Properties Analysis

The physical properties of 2,6-dichloroimidazo[1,2-b]pyridazine, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are determined by the compound's molecular structure and the nature of its substituents. Detailed studies on these aspects are essential for developing practical applications and processing techniques.

Chemical Properties Analysis

The chemical properties of 2,6-dichloroimidazo[1,2-b]pyridazine, including its reactivity towards electrophilic and nucleophilic agents, are central to its utility in synthetic chemistry. The compound's ability to participate in various chemical reactions makes it a valuable building block for the synthesis of complex molecules. Its chemical behavior is a subject of ongoing research, with studies aimed at expanding its applicability in organic synthesis and other chemical fields (Hervet et al., 2002).

Wissenschaftliche Forschungsanwendungen

Biological and Medicinal Chemistry

- Summary of the Application : Imidazo[1,2-b]pyridazine (IMP), which includes “2,6-Dichloroimidazo[1,2-b]pyridazine”, is a versatile compound class with high biological activity . It has been used as an inhibitor for many enzymes and as a brominating reagent in organic syntheses .

- Methods of Application : While the exact methods of application or experimental procedures were not detailed in the sources, it is generally used in chemical reactions as an inhibitor or a reagent .

- Results or Outcomes : IMP has shown inhibitory effects on several enzymes, including Break point cluster-Abelson (BCL-ABL) kinase, vascular endothelial growth factor (VEGF) Receptor 2 kinase, tumor necrosis factor alpha, and others . It has also been reported as an ingredient of anticancer drugs, antiparasitic, and antiproliferative agents .

Treatment of Autoimmune Diseases

- Summary of the Application : Imidazo[1,2-b]pyridazine compounds have been used as IL-17A inhibitors for treating autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

- Methods of Application : The compounds are used as small molecule IL-17A inhibitors. The exact methods of application or experimental procedures were not detailed in the sources .

- Results or Outcomes : The IL-17A inhibitors have shown promise in treating autoimmune diseases. They may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Molecular Recognition and Drug Discovery

- Summary of the Application : The pyridazine ring, which includes “2,6-Dichloroimidazo[1,2-b]pyridazine”, has unique physicochemical properties that contribute to unique applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

- Methods of Application : The pyridazine ring is used in drug discovery due to its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel .

- Results or Outcomes : The pyridazine ring has been incorporated in FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib .

Chemical Industry

- Summary of the Application : “2,6-Dichloroimidazo[1,2-b]pyridazine” is a heterocyclic compound with a wide range of applications in the chemical industry . It is also known as Benzotriazole (BTA) and is used as a hardener in epoxy resins, as a catalyst in the production of PVC, and as an antioxidant in rubber and plastics .

- Methods of Application : The compound is used in various chemical reactions as a hardener, catalyst, or antioxidant .

- Results or Outcomes : The use of “2,6-Dichloroimidazo[1,2-b]pyridazine” in these applications contributes to the production of durable epoxy resins, efficient PVC production, and enhanced longevity of rubber and plastic products .

Antiviral Research

- Summary of the Application : “2,6-Dichloroimidazo[1,2-b]pyridazine” has been used in antiviral research . It has been found to inhibit the replication of certain viruses, making it a potential candidate for the development of new antiviral drugs .

- Methods of Application : The compound is typically used in in vitro assays to test its inhibitory effects on viral replication .

- Results or Outcomes : While specific results were not detailed in the sources, the compound has shown promise in inhibiting the replication of certain viruses .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dichloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCSIAIZSTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560103 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroimidazo[1,2-b]pyridazine | |

CAS RN |

112581-77-8 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.